molecular formula C17H21ClN2O2 B5636713 2-[3-(3-chlorophenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one

2-[3-(3-chlorophenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B5636713
M. Wt: 320.8 g/mol
InChI Key: AGQDHGOKOQSLEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro derivatives often involves cycloaddition reactions, as demonstrated by Farag et al. (2008), where 1,2-diazaspiro[4,4]nona-2,8-diene-6-one derivatives were synthesized via cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives (Farag, Elkholy, & Ali, 2008). Additionally, Aboul-Enein et al. (2014) reported the synthesis of 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones, highlighting the diversity in synthetic approaches for similar compounds (Aboul-Enein et al., 2014).

Molecular Structure Analysis

The structural analysis of these compounds, as evidenced by Wang et al. (2011), focuses on single-crystal X-ray diffraction techniques to elucidate the molecular configuration, demonstrating the complexity and precision required in understanding these molecules (Wang et al., 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of diazaspiro derivatives can vary significantly. For example, the synthesis routes can involve one-pot reactions for efficiency, as described by Adib et al. (2008), who detailed the synthesis of 2-aroyl-1,4-diaryl-7,9-dimethyl-7,9-diazaspiro[4.5]deca-1,3-diene-6,8,10-triones (Adib et al., 2008).

Physical Properties Analysis

The physical properties, such as crystal structure and conformation, play a crucial role in determining the applications and behavior of these compounds. Studies by Fernández et al. (1991) on 1,3-dimethyl-1,3-diazoniatricyclo[3.3.1.13–7]decane derivatives provide insights into the adamantane cage system's structure, highlighting the importance of physical characterization (Fernández et al., 1991).

Chemical Properties Analysis

Chemical properties, including reactivity towards various agents and stability, are essential for understanding the functionality and potential applications of these compounds. The work of Thanusu et al. (2012) on the synthesis of 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates under microwave irradiation reflects the innovative approaches to modifying chemical properties for desired outcomes (Thanusu, Kanagarajan, & Gopalakrishnan, 2012).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many compounds with a chlorophenyl group have biological activity and can interact with various biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on elucidating the specific properties and potential applications of this compound. This could include studying its synthesis, reactivity, and potential biological activity .

properties

IUPAC Name

2-[3-(3-chlorophenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O2/c18-14-4-1-3-13(11-14)5-6-15(21)20-10-8-17(12-20)7-2-9-19-16(17)22/h1,3-4,11H,2,5-10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQDHGOKOQSLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C(=O)CCC3=CC(=CC=C3)Cl)C(=O)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3-Chlorophenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one

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